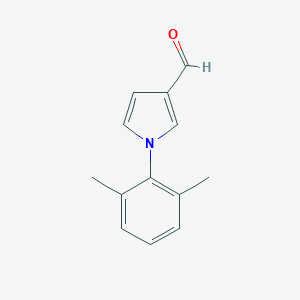

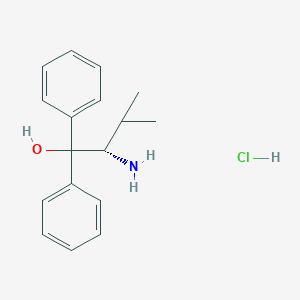

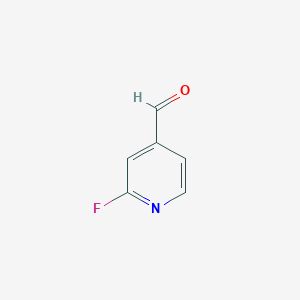

1-(2,6-dimethylphenyl)-1H-pyrrole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,6-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde (DMPPC) is an organic compound that is used in various scientific research applications. It is a derivative of pyrrole, a five-membered heterocyclic aromatic compound, and is composed of a phenyl ring and two methyl groups attached to the nitrogen atom. DMPPC is a versatile compound that is used in a range of applications including drug delivery, molecular imaging, and photodynamic therapy.

Applications De Recherche Scientifique

Pharmaceutical Research

This compound is utilized in pharmaceutical research as a precursor for the synthesis of various active pharmaceutical ingredients (APIs). Its aldehyde group can undergo reactions to form imines or amides, which are common functionalities in drug molecules .

Material Science

In the field of materials science, “1-(2,6-dimethylphenyl)-1H-pyrrole-3-carbaldehyde” can be used to create novel organic compounds with potential applications in electronic and photonic materials. These materials can exhibit unique properties such as conductivity or luminescence .

Analytical Chemistry

This chemical serves as a standard or reference compound in analytical methods like high-performance liquid chromatography (HPLC) and gas chromatography (GC), aiding in the quantification and identification of substances within complex mixtures .

Biotechnology

In biotechnological applications, it may be involved in the development of biosensors or bioassays due to its reactive aldehyde group, which can be used to link enzymes or antibodies to various substrates .

Environmental Science

“1-(2,6-dimethylphenyl)-1H-pyrrole-3-carbaldehyde” might be studied for its environmental impact, particularly its biodegradation profile and potential toxicity to aquatic life. Understanding its behavior in the environment is crucial for assessing its ecological footprint .

Chemical Synthesis

As a versatile building block in organic synthesis, this compound is used to construct complex molecules through various organic reactions, including condensation, cycloaddition, and nucleophilic addition reactions. It’s particularly valuable in synthesizing heterocyclic compounds, which are prevalent in many pharmaceuticals .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 2,6-dimethylphenyl isocyanate and N-(2,6-dimethylphenyl)-5-phenylimidazo , have been reported to interact with various biological targets. For instance, N-(2,6-dimethylphenyl)-5-phenylimidazo has been found to target Tyrosine-protein kinase Lck in humans .

Mode of Action

For example, Metalaxyl-M, a compound with a similar structure, disrupts fungal nucleic acid synthesis - RNA polymerase 1 .

Biochemical Pathways

A compound with a similar structure, (2,6-dimethylphenyl)arsonic acid, has been reported to induce apoptosis through the mitochondrial pathway . Another compound, dihydropyridinates (DHP − s), has been reported to influence the electronic structure and in turn hydride transfer chemistry .

Pharmacokinetics

A compound with a similar structure, 4-amino-n-(2,6-dimethylphenyl)benzamide (ly201116), was found to be well absorbed (approximately 94%) from the gastrointestinal tract following oral administration .

Result of Action

A compound with a similar structure, tris(2,6-dimethylphenyl) phosphate (tdmpp), has been reported to impair sexual differentiation of the brain .

Propriétés

IUPAC Name |

1-(2,6-dimethylphenyl)pyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-4-3-5-11(2)13(10)14-7-6-12(8-14)9-15/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYWMIOYSRBPAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2C=CC(=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-dimethylphenyl)-1H-pyrrole-3-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(E)-2-Aminoethenyl]dimethylamine](/img/structure/B111639.png)

![2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B111656.png)